Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside
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Overview
Description
Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside is a naturally occurring isoflavone glycoside. It is isolated from the roots of Pueraria lobata, a plant known for its medicinal properties . This compound belongs to the class of flavonoids, which are known for their antioxidant, anti-inflammatory, and estrogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside involves the glycosylation of formononetin with appropriate sugar donors. The reaction typically requires the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process . The reaction conditions often include controlled temperature and pH to ensure the selective formation of the desired glycoside.
Industrial Production Methods
Industrial production of Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside involves the extraction of the compound from the roots of Pueraria lobata. The extraction process includes steps such as drying, grinding, and solvent extraction using solvents like ethanol or methanol . The extract is then purified using chromatographic techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases are used for hydrolysis.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Formononetin and respective sugars
Scientific Research Applications
Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside has various scientific research applications:
Chemistry: Used as a reference compound in the study of flavonoid glycosides.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Studied for its potential estrogenic effects and its role in the prevention of osteoporosis and cardiovascular diseases.
Industry: Used in the formulation of dietary supplements and functional foods.
Mechanism of Action
The mechanism of action of Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside involves its interaction with estrogen receptors, leading to estrogenic effects. It also exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress pathways . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
- Formononetin-8-C-beta-D-xylopyranosyl-(1->6)-O-beta-D-glucopyranoside
- 4’-Methoxypuerarin
- Daidzin
- Genistin
- Daidzein
Uniqueness
Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which imparts distinct biological activities compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, leading to its diverse pharmacological effects .
Properties
Molecular Formula |
C27H30O13 |
---|---|
Molecular Weight |
562.5 g/mol |
IUPAC Name |
8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O13/c1-36-13-4-2-12(3-5-13)15-8-37-23-14(19(15)30)6-7-16(29)18(23)24-22(33)21(32)20(31)17(40-24)9-38-26-25(34)27(35,10-28)11-39-26/h2-8,17,20-22,24-26,28-29,31-35H,9-11H2,1H3/t17-,20-,21+,22-,24+,25+,26-,27-/m1/s1 |
InChI Key |
SDACXUAYLKRGLD-JXEKJTPYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O |
Origin of Product |
United States |
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